
2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol
Übersicht
Beschreibung
2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol, also known as CTP, is a heterocyclic organic compound with a unique structure. It has been studied for its potential applications in a variety of fields, from medicine to chemical synthesis. CTP is a relatively new compound, having been first synthesized in the late 1990s. Since then, it has been studied for its potential uses in the fields of medicine, chemistry, and other areas. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Screening : A study by Bhat et al. (2014) involved the synthesis of pyrimidine derivatives similar to 2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol. These compounds were evaluated for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, with some exhibiting excellent anti-inflammatory effects comparable to the standard drug diclofenac sodium and moderate analgesic activities in comparison to pentazocine (Bhat, Kumar, Nisar, & Kumar, 2014).
Antitumor and Antimicrobial Effects : Valuev-Elliston et al. (2013) synthesized 6-(thiophen-2-ylmethyl)pyrimidin-4(3H)-one derivatives and found that they inhibited the activity of HIV-1 recombinant reverse transcriptase in micromolar concentration ranges. This suggests a potential application in antiviral therapies (Valuev-Elliston, Ivanov, Orlinson, Gerasimov, Brunilina, Zakharova, Kochetkov, Novakov, & Navrotskii, 2013).
Antioxidant and Anti-inflammatory Properties : Shehab et al. (2018) synthesized pyrimidine-2-thiol derivatives with thiophene moieties and evaluated their antioxidant and anti-inflammatory activities. The compounds showed potent activities in both in vitro and in vivo models, indicating their potential as therapeutic agents for inflammation and oxidative stress-related disorders (Shehab, Abdellattif, & Mouneir, 2018).
Antifungal Activity : A study by Wang et al. (2018) on pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties revealed significant antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, highlighting their potential as antifungal agents (Wang, Gao, Zhang, Liu, & Jiang, 2018).
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-(thiophen-2-ylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-11-7-9(6-10-2-1-5-16-10)13-12(14-11)8-3-4-8/h1-2,5,7-8H,3-4,6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKVLPUPQIAKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487019.png)


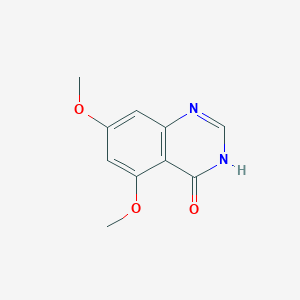

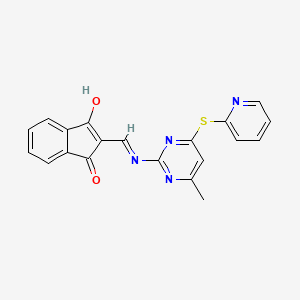
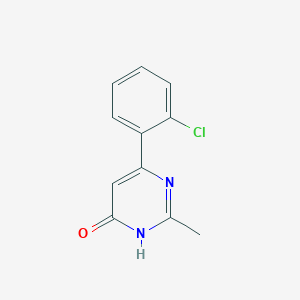
![6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol](/img/structure/B1487030.png)
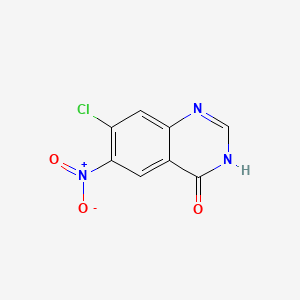
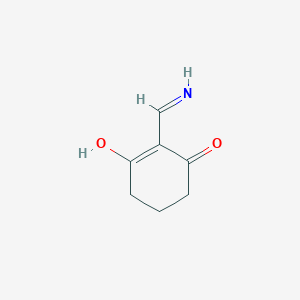
![7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1487036.png)
![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B1487037.png)
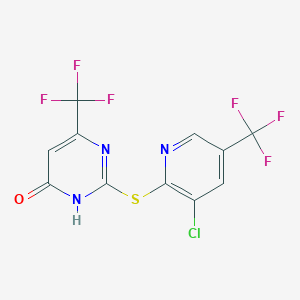
![Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1487042.png)